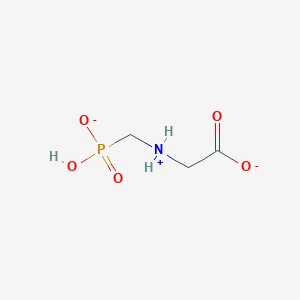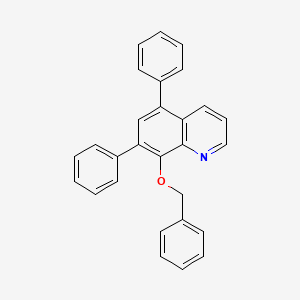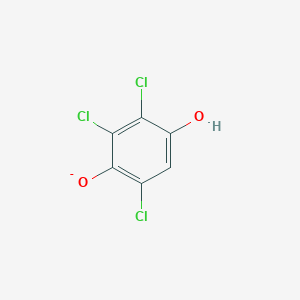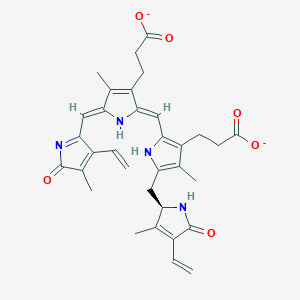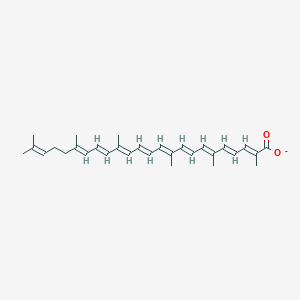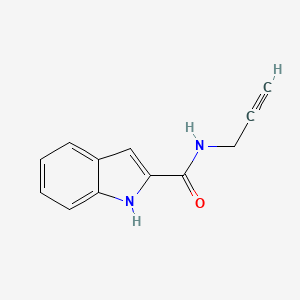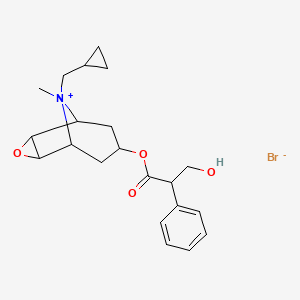![molecular formula C23H23N3O3 B1263221 (15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-2986 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data
The stereochemistry and NMR data of related cyclopeptide alkaloids have been extensively studied. This research is vital for understanding the structural aspects of such compounds (Nisar et al., 2010).
Thermal Reactivity and Structural Analysis
The thermal reactivity of tricyclic diacyltriazolines, which are structurally similar to the compound , has been analyzed. This research helps in understanding the stability and reactivity under various conditions (Benati et al., 1991).
Methyl Rearrangement Studies
Studies on the methyl rearrangement of methoxy-triazines provide insights into the molecular transformations that can occur in similar compounds. Such research is crucial for predicting and manipulating chemical behavior (Handelsman-Benory et al., 2000).
Synthesis and Biological Activity
Research on the synthesis and biological activity of fluorinated retinoic acids and their analogues offers insights into the potential biological applications and chemical synthesis techniques for similar compounds (Lovey & Pawson, 1981).
Chiral Resolution and Simulation Studies
Chiral resolution and simulation studies on newly synthesized antibacterial agents with similar structures provide valuable information on the separation of stereoisomers and their potential pharmaceutical applications (Ali et al., 2020).
Crystal Structure Analysis
Detailed crystal structure analysis of compounds with similar structural frameworks aids in understanding the molecular conformation and intermolecular interactions, which are critical for material science and pharmaceutical applications (Wang et al., 2011).
properties
Product Name |
(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-16(15-9-5-6-10-17(15)24-20)12-18-21(27)25(22(28)26(18)23)13-14-8-4-7-11-19(14)29-3/h4-11,18,24H,12-13H2,1-3H3/t18-/m0/s1 |
InChI Key |
WHJOFSJBUCQZAT-SFHVURJKSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)
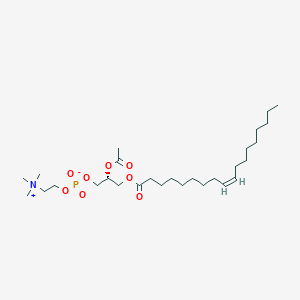
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

